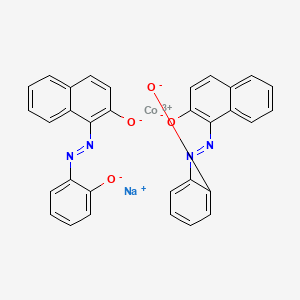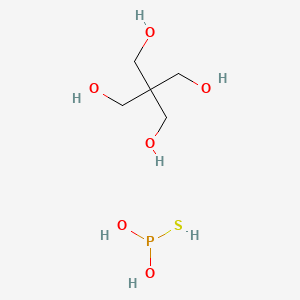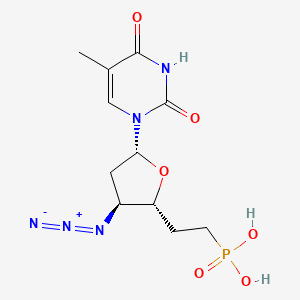
3',5'-Dideoxy-5'-phosphonomethyl-3'-azido-thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside, but with modifications that include the replacement of the 3’ hydroxyl group with an azido group and the addition of a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine typically involves multiple steps. One common route starts with thymidine, which undergoes selective protection and functional group transformations. The key steps include:
Protection of the 5’ hydroxyl group: This is often achieved using a trityl group.
Introduction of the azido group: The 3’ hydroxyl group is converted to an azido group using reagents like sodium azide.
Phosphonomethylation: The 5’ position is then deprotected and modified with a phosphonomethyl group using appropriate phosphonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Phosphorylation: The compound can be phosphorylated to form mono-, di-, and triphosphate derivatives.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Phosphonating agents: Used for adding the phosphonomethyl group.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reducing the azido group.
Major Products
Azido derivatives: Resulting from substitution reactions.
Amino derivatives: Resulting from reduction reactions.
Phosphate derivatives: Resulting from phosphorylation reactions.
Wissenschaftliche Forschungsanwendungen
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into DNA. Once phosphorylated to its triphosphate form, it can be incorporated into the growing DNA strand by DNA polymerases. due to the presence of the azido group, it causes chain termination, thereby inhibiting DNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: Another nucleoside analog with similar properties.
Uniqueness
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is unique due to the presence of both the azido and phosphonomethyl groups. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
124685-20-7 |
|---|---|
Molekularformel |
C11H16N5O6P |
Molekulargewicht |
345.25 g/mol |
IUPAC-Name |
2-[(2R,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-5-16(11(18)13-10(6)17)9-4-7(14-15-12)8(22-9)2-3-23(19,20)21/h5,7-9H,2-4H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
BCFAOZSYFUNSAJ-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCP(=O)(O)O)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)(O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

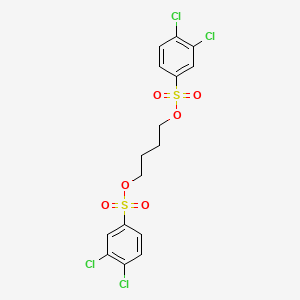

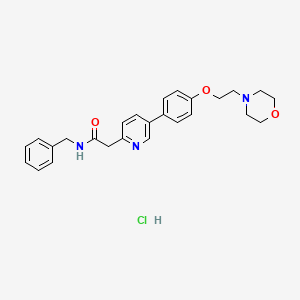
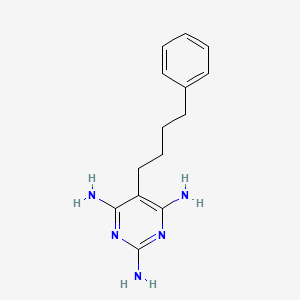


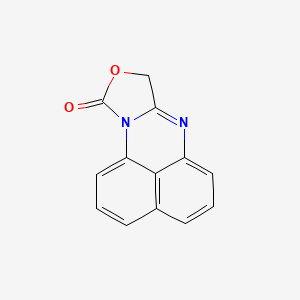
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
